8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene
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Overview
Description
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene is a complex organic compound with a unique structure that includes a bromine atom and an epoxide group This compound is part of the tetracene family, which is known for its polycyclic aromatic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor tetracene compound, followed by the introduction of the epoxide group through an oxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a different tetracene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the bromine atom can produce a hydrogenated tetracene derivative.
Scientific Research Applications
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene involves its interaction with specific molecular targets and pathways. The bromine atom and epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene can be compared with other similar compounds, such as:
Tetracene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the bromine atom and epoxide group.
Anthracene: Another polycyclic aromatic hydrocarbon with a simpler structure and different reactivity.
Janusene: A compound with a similar polycyclic structure but different functional groups and reactivity.
Properties
CAS No. |
917573-99-0 |
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Molecular Formula |
C18H15BrO |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
6-bromo-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-4(9),5,7,13,15,17-hexaene |
InChI |
InChI=1S/C18H15BrO/c19-12-6-5-10-8-15-16(9-11(10)7-12)18-14-4-2-1-3-13(14)17(15)20-18/h1-7,15-18H,8-9H2 |
InChI Key |
GOZDYXBAOBBYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3=C1C=CC(=C3)Br)C4C5=CC=CC=C5C2O4 |
Origin of Product |
United States |
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